molecular formula C18H11FN4OS B13369060 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369060
M. Wt: 350.4 g/mol
InChI Key: RVIDFYHOKKPJNB-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.

    Fluorophenyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the triazole moiety.

    Reduction: Reduction reactions may target the triazole ring or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, triazolothiadiazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound may exhibit similar activities and could be investigated for its potential therapeutic applications.

Medicine

In medicine, compounds of this class are often explored for their potential as drug candidates. They may interact with various biological targets, including enzymes and receptors, to exert their effects.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class with different substituents.

    Benzofuran Derivatives: Compounds with variations in the benzofuran ring.

    Fluorophenyl Compounds: Molecules with different functional groups attached to the fluorophenyl ring.

Uniqueness

The uniqueness of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H11FN4OS

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11FN4OS/c1-10-13-7-2-3-8-14(13)24-15(10)16-20-21-18-23(16)22-17(25-18)11-5-4-6-12(19)9-11/h2-9H,1H3

InChI Key

RVIDFYHOKKPJNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F

Origin of Product

United States

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